6-Chloro-4-oxo-4H-chromene-3-carboxylic acid

Description

Chemical Nomenclature and IUPAC Classification

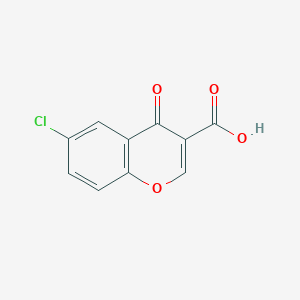

6-Chloro-4-oxo-4H-chromene-3-carboxylic acid (CAS 51085-92-8) is systematically named according to IUPAC rules as 6-chloro-4-oxochromene-3-carboxylic acid . The numbering of the chromene ring begins at the oxygen atom, with the carbonyl group (oxo) at position 4, the chlorine substituent at position 6, and the carboxylic acid group at position 3 (Figure 1).

Table 1: Synonyms and Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 51085-92-8 | |

| IUPAC Name | 6-chloro-4-oxochromene-3-carboxylic acid | |

| Molecular Formula | C₁₀H₅ClO₄ | |

| SMILES | O=C1C(C(=O)O)=COC2=C1C=C(Cl)C=C2 |

The compound belongs to the chromene family, characterized by a fused benzene and γ-pyrone ring system. Its classification as a 4H-chromene derivative distinguishes it from 2H-chromene isomers, where the double bond resides in different positions.

Structural Characteristics and Isomeric Considerations

The molecular structure of 6-chloro-4-oxo-4H-chromene-3-carboxylic acid features a planar chromene core with conjugated π-electrons across the benzopyran system. Key structural attributes include:

- Substituent Positions :

Tautomerism :

The 4-oxo group participates in keto-enol tautomerism, though nuclear magnetic resonance (NMR) studies of analogous chromenes suggest the keto form dominates in solution. For example, 4-hydroxycoumarin derivatives exhibit equilibrium between 4-hydroxy-2-chromenone and 2,4-chromandione forms, influenced by intramolecular hydrogen bonding.Spectroscopic Properties :

Figure 1: Structural Diagram

O

||

O====C1—C(OOH)

| \

C2 C3—Cl

| |

C4—O

Historical Context in Chromene Derivative Research

Chromenes, first isolated from natural sources like tonka beans (coumarin, 1820), have been pivotal in organic synthesis and medicinal chemistry. The synthetic exploration of 6-chloro-4-oxo-4H-chromene-3-carboxylic acid emerged alongside advances in heterocyclic chemistry:

Early Synthetic Methods :

Modern Innovations :

- Vilsmeier-Haack Reaction : A 2025 study demonstrated a two-step synthesis from 1-(2-hydroxyphenyl)ethanone, involving formylation followed by Jones oxidation.

- Rhodium-Catalyzed Annulation : Recent methods employ transition metals for redox-neutral C-H activation, enabling efficient access to chromene-3-carboxylic acids.

Biological Relevance : Chromene derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, 9-methoxy-1H-benzo[f]chromene analogs showed dual kinase inhibitory activity in 2023, underscoring the therapeutic potential of structurally related compounds.

Properties

IUPAC Name |

6-chloro-4-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO4/c11-5-1-2-8-6(3-5)9(12)7(4-15-8)10(13)14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDTYCFXRNCJHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480179 | |

| Record name | 6-Chloro-4-oxo-4H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51085-92-8 | |

| Record name | 6-Chloro-4-oxo-4H-1-benzopyran-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51085-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-oxo-4H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-Chloro-4-oxo-4H-chromene-3-carboxylic acid, with the molecular formula C10H7ClO4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a chromene structure characterized by a fused benzene and pyran ring. The presence of a chloro substituent at the sixth position and a carboxylic acid group at the third position enhances its reactivity and potential biological interactions.

Biological Activities

Research indicates that 6-chloro-4-oxo-4H-chromene-3-carboxylic acid exhibits various biological activities, including:

- Antioxidant Activity : Compounds in the chromene family have been noted for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antibacterial and antifungal activities. For instance, its derivatives have demonstrated effectiveness against bacteria such as E. coli and S. aureus .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as monoamine oxidase (MAO) and cyclooxygenase (COX), which are important targets in treating neurodegenerative diseases and inflammation .

1. Antimicrobial Activity

A study conducted on various derivatives of 6-chloro-4-oxo-4H-chromene-3-carboxylic acid revealed significant antibacterial activity against several strains, with Minimum Inhibitory Concentrations (MIC) ranging from 15.625 to 125 μM for Gram-positive bacteria .

2. Enzyme Inhibition

Research highlighted that the chlorine substitution at position six enhances the inhibitory activity against MAO-B compared to non-substituted compounds. The derivative exhibited an IC50 value significantly lower than that of selegiline, indicating its potential as a therapeutic agent for Parkinson's disease .

3. Antioxidant Activity

In vitro studies demonstrated that 6-chloro-4-oxo-4H-chromene-3-carboxylic acid can effectively reduce oxidative stress markers in cellular models, showcasing its potential as an antioxidant .

Synthesis Methods

Several synthetic routes have been developed for producing 6-chloro-4-oxo-4H-chromene-3-carboxylic acid:

- Condensation Reactions : Utilizing various aldehydes and ketones in the presence of acidic catalysts.

- Substitution Reactions : Introducing the chloro group through electrophilic aromatic substitution techniques.

Comparison with Related Compounds

A comparison table of structurally similar compounds highlights their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Fluoro-4-oxo-4H-chromene-3-carboxylic acid | Fluorine substitution at position six | Potentially enhanced biological activity due to fluorine |

| 6-Chloroquinoline | Contains a quinoline structure | Exhibits distinct pharmacological activities |

| 7-Hydroxychromone | Hydroxy group at position seven | Known for strong antioxidant properties |

Scientific Research Applications

6-Chloro-4-oxo-4H-chromene-3-carboxylic acid, a compound belonging to the chromene family, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article provides a comprehensive overview of its applications, particularly focusing on its roles in medicinal chemistry, agriculture, and material science.

Key Properties:

- Molecular Weight : 232.61 g/mol

- Melting Point : Varies based on purity but typically around 200°C

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO)

Antimicrobial Activity

Research has indicated that derivatives of 6-Chloro-4-oxo-4H-chromene-3-carboxylic acid exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that these compounds can inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, a case study highlighted its effectiveness against breast cancer cells, where it inhibited cell proliferation and induced cell cycle arrest . The mechanism is believed to involve the modulation of key signaling pathways related to cell survival.

Herbicidal Activity

6-Chloro-4-oxo-4H-chromene-3-carboxylic acid has been investigated for its herbicidal potential. Field trials have shown that it can effectively control weed populations without adversely affecting crop yields. The compound acts by inhibiting specific enzymes involved in plant growth .

Plant Growth Regulation

In addition to its herbicidal properties, this compound has been studied for its ability to promote growth in certain plant species. Research indicates that it can enhance root development and increase resistance to environmental stressors .

Development of Polymers

The unique structure of 6-Chloro-4-oxo-4H-chromene-3-carboxylic acid makes it a suitable candidate for polymer synthesis. It has been used as a monomer in the creation of biodegradable polymers with enhanced mechanical properties . These materials have potential applications in packaging and biomedical devices.

Dyes and Pigments

This compound can also be utilized in the production of dyes due to its chromophoric properties. Studies have shown that it can be incorporated into textile applications, providing vibrant colors while maintaining environmental safety .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of synthesized derivatives of 6-Chloro-4-oxo-4H-chromene-3-carboxylic acid against various pathogens. The results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL for certain derivatives, suggesting strong potential for development into pharmaceutical agents .

Case Study 2: Agricultural Field Trials

In a controlled agricultural setting, field trials were conducted using formulations containing 6-Chloro-4-oxo-4H-chromene-3-carboxylic acid on soybean crops. The results showed a significant reduction in weed biomass compared to untreated controls, with no negative impact on soybean yield observed over two growing seasons .

Chemical Reactions Analysis

Reduction of the 4-Oxo Group

The ketone group at position 4 undergoes reduction under mild conditions:

-

Reagent : Sodium borohydride (NaBH₄) in methanol/ethanol.

-

Product : 4-Hydroxy-6-chloro-4H-chromene-3-carboxylic acid (chromanol derivative).

-

Mechanism : Hydride transfer to the carbonyl carbon, forming a secondary alcohol.

Limitations : Lithium aluminum hydride (LiAlH₄) is less selective and may over-reduce other functional groups.

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in nucleophilic acyl substitution:

Esterification

-

Reagents : Alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄ or HCl gas).

-

Product : Methyl/ethyl esters, used as intermediates in drug design.

Electrophilic Aromatic Substitution

The chloro and carboxylic acid groups direct substitution reactions:

Key Notes :

-

The electron-withdrawing carboxylic acid group deactivates the ring, favoring meta/para substitution relative to the chloro group .

-

Halogenation at position 5 or 7 is sterically hindered by the 4-oxo group .

Oxidation Reactions

While the carboxylic acid is fully oxidized, the chromone ring undergoes oxidative modifications:

-

Reagent : Hydrogen peroxide (H₂O₂) in acetic acid.

-

Product : 6-Chloro-3-carboxy-1,4-benzoquinone via ring-opening oxidation.

-

Side Reaction : Decarboxylation may occur under vigorous conditions, forming 6-chloro-4-oxo-4H-chromene.

Structural and Reactivity Comparisons

The chloro substituent significantly alters reactivity compared to analogs:

Explanation : The chloro group’s strong electron-withdrawing effect increases electrophilic substitution rates at meta/para positions relative to the carboxylic acid .

Stability and Side Reactions

Comparison with Similar Compounds

Substituent Variations at Position 6

Modifications at position 6 significantly influence physicochemical properties and reactivity:

Key Findings :

Functional Group Variations (Carboxylic Acid vs. Aldehyde)

Replacing the aldehyde group at position 3 with a carboxylic acid alters reactivity and applications:

Key Findings :

Additional Substituents and Structural Modifications

Adding substituents at other positions impacts molecular interactions:

Key Findings :

Pharmacological and Industrial Relevance

- 6-Bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid : Utilized as a research chemical in high-throughput screening due to its solubility in DMSO and chloroform .

- 6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid : Investigated for stability in biological matrices, highlighting fluorine’s role in metabolic resistance .

Preparation Methods

Synthesis of 4-Oxo-4H-chromene-3-carbaldehyde Precursors

The initial step involves synthesizing the 4-oxo-4H-chromene-3-carbaldehyde intermediate bearing a chlorine substituent at the 6-position.

- Starting Material: 2-Hydroxy-5-chloroacetophenone (corresponding to the 6-chloro substitution on the chromene ring).

- Reaction: Vilsmeier-Haack formylation is employed to introduce the formyl group at the 3-position of the chromene ring.

- Reagents and Conditions: Phosphoryl chloride (POCl3) and dimethylformamide (DMF) at 0–25 °C for 12 hours.

- Workup: The reaction mixture is quenched with ice water, and the solid product is filtered and recrystallized from ethanol.

- Yield: Typically ranges from 46% to 94% for various analogues; for the 6-chloro derivative, yields are within this range.

- Characterization: Melting point and IR spectra confirm the aldehyde functionality (C=O and HC=O stretches).

Oxidation to 6-Chloro-4-oxo-4H-chromene-3-carboxylic Acid

The critical step in the preparation of the target carboxylic acid is the oxidation of the aldehyde group.

- Method: Pinnick oxidation, a mild and selective oxidation method for converting aldehydes to carboxylic acids.

- Reagents: Sodium chlorite (NaClO2) in aqueous solution, sulfamic acid as a chlorine scavenger, and dichloromethane (DCM) as the organic solvent.

- Conditions: The sodium chlorite solution is stirred at 0 °C for 10 minutes before adding the aldehyde and sulfamic acid, followed by gradual addition of DCM. The mixture is stirred at room temperature for 3 hours.

- Workup: After reaction completion, the mixture is quenched with water, and the product is extracted with DCM. The organic phase is dried over sodium sulfate and concentrated under reduced pressure.

- Purification: The crude solid is recrystallized from an 80:20 methanol-water mixture to afford the pure 6-chloro-4-oxo-4H-chromene-3-carboxylic acid.

- Yield: Approximately 53–61%, consistent with literature values.

- Characterization: Melting point around 200–203 °C, IR absorption bands at ~3078 cm⁻¹ (OH) and 1737 cm⁻¹ (C=O), and NMR data confirm the structure.

Summary Table of Preparation Steps for 6-Chloro-4-oxo-4H-chromene-3-carboxylic Acid

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Key Characterization Data |

|---|---|---|---|---|---|

| 1 | 2-Hydroxy-5-chloroacetophenone | POCl3, DMF, 0–25 °C, 12 h | 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde | 46–94 | mp ~150–152 °C; IR (C=O, HC=O) |

| 2 | 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde | NaClO2, sulfamic acid, DCM, 0 °C to RT, 3 h | 6-Chloro-4-oxo-4H-chromene-3-carboxylic acid | 53–61 | mp 200–203 °C; IR (OH 3078 cm⁻¹, C=O 1737 cm⁻¹); NMR |

| 3* | 6-Chloro-4-oxo-4H-chromene-3-carboxylic acid | SOCl2, DCM, RT, 1 h (optional) | Acid chloride intermediate | Not specified | Used for further amidation reactions |

*Step 3 is optional and used for further derivatization rather than preparation of the acid itself.

Detailed Research Findings and Notes

- The Pinnick oxidation is preferred over other oxidation methods (e.g., Jones oxidation) due to its mild conditions and high selectivity, avoiding over-oxidation or degradation of sensitive chromone structures.

- The use of sulfamic acid in the Pinnick oxidation serves to quench hypochlorous acid formed during the reaction, improving yield and purity.

- Recrystallization from methanol-water mixtures effectively purifies the carboxylic acid, as confirmed by consistent melting points and spectroscopic data.

- The synthetic route is reproducible and scalable, with yields and purity suitable for further biological evaluation and chemical transformations.

- Characterization data (NMR, IR, melting points) consistently match literature values for the 6-chloro derivative, confirming the reliability of the method.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.